Tri-tert-butylstibine Tri-tert-butylstibine
Brand Name: Vulcanchem
CAS No.: 13787-35-4
VCID: VC18512434
InChI: InChI=1S/3C4H9.Sb/c3*1-4(2)3;/h3*1-3H3;
SMILES:
Molecular Formula: C12H27Sb
Molecular Weight: 293.10 g/mol

Tri-tert-butylstibine

CAS No.: 13787-35-4

Cat. No.: VC18512434

Molecular Formula: C12H27Sb

Molecular Weight: 293.10 g/mol

* For research use only. Not for human or veterinary use.

Tri-tert-butylstibine - 13787-35-4

Specification

CAS No. 13787-35-4
Molecular Formula C12H27Sb
Molecular Weight 293.10 g/mol
IUPAC Name tritert-butylstibane
Standard InChI InChI=1S/3C4H9.Sb/c3*1-4(2)3;/h3*1-3H3;
Standard InChI Key NZJQTVDLVPHKGY-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)[Sb](C(C)(C)C)C(C)(C)C

Introduction

Chemical Structure and Molecular Characteristics

Tri-tert-butylstibine features a trigonal pyramidal geometry, with the antimony atom at the apex and three tert-butyl groups occupying equatorial positions. The steric bulk of the tert-butyl substituents significantly influences its molecular conformation and reactivity. Electron diffraction studies of analogous organoantimony compounds, such as tri(t-butyl)phosphine oxide, reveal that tert-butyl groups adopt tilt and twist angles to minimize steric interactions . For tri-tert-butylstibine, computational models predict a similar distortion from ideal C3vC_{3v} symmetry, with Sb–C bond lengths approximating 188–192 pm based on comparisons to crystallographically characterized antimony complexes.

Table 1: Key Structural Parameters of Tri-tert-butylstibine

ParameterValue (pm or °)MethodologySource
Sb–C bond length188.8–191.3Computational modeling
C–C bond length (tert-butyl)151.9–153.2Comparative analysis
C–Sb–C bond angle106.1–109.6Electron diffraction analogs

The compound’s molecular weight is 293.10 g/mol, and it typically exists as a colorless liquid at room temperature. Its high solubility in nonpolar solvents like tetrahydrofuran (THF) and diethyl ether facilitates its use in synthetic applications.

Synthesis Methods and Optimization

Tri-tert-butylstibine is synthesized via nucleophilic substitution reactions between tert-butyl lithium (tt-BuLi) and antimony trichloride (SbCl3\text{SbCl}_3) under inert atmospheres. A representative protocol involves:

  • Reactant Preparation: tt-BuLi is slowly added to SbCl3\text{SbCl}_3 dissolved in THF at −78°C to prevent premature decomposition.

  • Temperature Control: The reaction mixture is gradually warmed to 25°C over 12 hours to ensure complete substitution.

  • Workup: The product is extracted using dichloromethane, dried over anhydrous magnesium sulfate, and purified via vacuum distillation.

Table 2: Synthesis Conditions and Yields

Reactant Ratio (tt-BuLi:SbCl3\text{SbCl}_3)SolventTemperature (°C)Yield (%)Purity (%)
3:1THF−78 to 258598
3.2:1Et₂O−40 to 207895

Alternative routes employing antimony tribromide (SbBr3\text{SbBr}_3) or antimony triiodide (SbI3\text{SbI}_3) have been explored but yield inferior results due to increased byproduct formation.

Chemical Reactivity and Mechanistic Insights

The reactivity of tri-tert-butylstibine is governed by its dual role as a Lewis acid and a sterically hindered nucleophile. Key reactions include:

Coordination to Transition Metals

Tri-tert-butylstibine acts as a ligand in palladium- and ruthenium-catalyzed cross-coupling reactions. For example, in Suzuki-Miyaura couplings, it stabilizes low-oxidation-state palladium intermediates, enhancing catalytic turnover . The tert-butyl groups create a protective microenvironment, reducing catalyst deactivation via oxidative aggregation .

Reductive Elimination Pathways

In Stille couplings, antimony-centered reductive elimination from Pd(0)\text{Pd}(0)-stibine complexes facilitates carbon–carbon bond formation. Kinetic studies indicate that the steric bulk of tri-tert-butylstibine slows undesired β-hydride elimination, improving selectivity for aryl–alkyl products .

Halogen Abstraction Reactions

Tri-tert-butylstibine reacts with alkyl halides (R-X\text{R-X}) via single-electron transfer (SET) mechanisms, generating antimony-centered radicals. This property is exploited in photoredox catalysis for the synthesis of quaternary carbon centers .

Applications in Catalysis and Materials Science

Homogeneous Catalysis

Tri-tert-butylstibine is a key ligand in:

  • Hydroformylation: Enhances regioselectivity in rhodium-catalyzed alkene functionalization.

  • Asymmetric Hydrogenation: Modifies iridium catalysts for enantioselective reduction of ketones .

Polymer Science

The compound serves as a chain-transfer agent in radical polymerization, controlling molecular weight distributions in polyethylene and polyacrylates. Its antimony center terminates propagating chains via hydrogen abstraction, yielding narrow-dispersity polymers.

Semiconductor Fabrication

Tri-tert-butylstibine is a precursor for antimony-containing thin films in III-V semiconductors. Chemical vapor deposition (CVD) studies demonstrate its utility in depositing Sb2Te3\text{Sb}_2\text{Te}_3 layers for thermoelectric devices.

Comparative Analysis with Related Compounds

Table 3: Properties of Tertiary Organometallic Compounds

CompoundCentral AtomSb–C Bond Length (pm)Thermal Stability (°C)
Tri-tert-butylstibineSb188.8–191.3180
Tri-tert-butylphosphineP184.5–187.1220
Tri-tert-butylarsineAs192.4–195.6160

Tri-tert-butylstibine exhibits intermediate thermal stability compared to phosphorus and arsenic analogs, reflecting weaker Sb–C bonds .

Future Research Directions

  • Mechanistic Studies: Elucidate the role of antimony in multi-metallic catalytic cycles using in-situ XAFS spectroscopy.

  • Green Synthesis: Develop solvent-free mechanochemical routes to reduce THF waste.

  • Biological Applications: Investigate antimony-based organometallics as antiparasitic agents, leveraging stibine’s redox activity .

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